molecular formula C10H8ClNO B14043425 1-Chloro-1-(3-cyanophenyl)propan-2-one

1-Chloro-1-(3-cyanophenyl)propan-2-one

Cat. No.: B14043425
M. Wt: 193.63 g/mol
InChI Key: HDWXHLDSQALEQX-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol It is a chlorinated derivative of phenylpropanone, characterized by the presence of a cyanophenyl group and a chlorine atom attached to the propanone backbone

Preparation Methods

The synthesis of 1-Chloro-1-(3-cyanophenyl)propan-2-one typically involves the chlorination of 1-(3-cyanophenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale chlorination processes with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-Chloro-1-(3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(3-cyanophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-cyanophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its observed biological activities .

Comparison with Similar Compounds

1-Chloro-1-(3-cyanophenyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-(1-chloro-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H8ClNO/c1-7(13)10(11)9-4-2-3-8(5-9)6-12/h2-5,10H,1H3

InChI Key

HDWXHLDSQALEQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1)C#N)Cl

Origin of Product

United States

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